5-Hydroxyindole-2-carboxylic acid is a highly functionalized indole building block characterized by a C2-carboxylic acid and a C5-hydroxyl group. Commercially available at high purities (≥97-99%), it presents as a stable solid with a decomposition point of approximately 245-249 °C . It exhibits reliable processability with a solubility of 50 mg/mL in 1:1 chloroform/ethanol mixtures, making it highly compatible with standard organic synthesis workflows . For procurement professionals and synthetic chemists, its primary value lies in its dual-functional handles, which allow for orthogonal modifications—specifically, Mitsunobu reactions or etherifications at the C5 position and amidation or esterification at the C2 position. This specific substitution pattern makes it an irreplaceable precursor for advanced pharmaceutical scaffolds, including targeted receptor inverse agonists and kinase inhibitors.
Substituting 5-hydroxyindole-2-carboxylic acid with closely related analogs fundamentally disrupts synthetic viability and biological targeting. Using indole-2-carboxylic acid removes the critical C5-hydroxyl group, completely preventing the etherification or Mitsunobu coupling required to build lipophilic C5-O-substituted pharmacophores essential for high-affinity receptor binding [1]. Conversely, attempting to use 5-hydroxyindole as a cheaper baseline substitute fails because it lacks the C2-carboxylic acid directing group necessary for forming structural amides. Furthermore, 5-hydroxyindole is biologically active, acting as a potent stimulant of L-type calcium channels (LTCCs), which introduces severe off-target gut motility effects in downstream in vivo models [2]. The exact 5-hydroxy-2-carboxy substitution pattern is strictly required to maintain synthetic modularity while avoiding baseline LTCC interference.
In the development of Histamine-3 receptor (H3R) inverse agonists, the indole core requires specific functionalization to achieve target affinity and selectivity. Utilizing 5-hydroxyindole-2-carboxylic acid allows for the introduction of lipophilic piperidine groups via the C5-hydroxyl handle, yielding 5-oxyindole-2-carboxylic acid amides with an hH3R EC50 of 54 nM and >94% selectivity over H1R, H2R, and H4R [1]. Procurement of the unsubstituted indole-2-carboxylic acid baseline completely precludes this C5-etherification, rendering it impossible to synthesize these high-affinity, selective inverse agonists.
| Evidence Dimension | hH3R Binding Affinity (EC50) and Selectivity |
| Target Compound Data | Enables synthesis of derivatives with hH3R EC50 = 54 nM and high selectivity (only 3-6% off-target inhibition at 3 µM) |
| Comparator Or Baseline | Indole-2-carboxylic acid (Lacks C5-OH attachment point, preventing derivative synthesis) |
| Quantified Difference | Enables synthesis of 54 nM EC50 compounds vs. absolute synthetic failure for C5-O-derivatives |
| Conditions | In vitro human H3R binding assay and Mitsunobu reaction synthesis routes |
Buyers targeting H3R or similar GPCRs must procure the 5-hydroxy variant to access the necessary synthetic vectors for lipophilic side-chain attachment.
When selecting an indole scaffold for in vivo applications, baseline biological inertness of the core is critical to prevent confounding data. Studies evaluating gut bacterial metabolites demonstrate that while the comparator 5-hydroxyindole is a potent stimulant of rat colonic contractility via LTCC activation (EC50 = 41 µM), 5-hydroxyindole-2-carboxylic acid exhibits 0% stimulatory effect on the same tissues [1]. The presence of the C2-carboxylic acid completely abolishes the unwanted LTCC interaction.
| Evidence Dimension | LTCC-mediated colonic contractility stimulation |
| Target Compound Data | No effect (0% stimulation) |
| Comparator Or Baseline | 5-Hydroxyindole (EC50 = 41 µM for stimulation) |
| Quantified Difference | Complete elimination of LTCC stimulatory activity |
| Conditions | Rat colonic tissue mounted in organ bath (100 nM – 300 µM concentrations) |
Procuring the 2-carboxylated form ensures the scaffold does not introduce confounding gut motility or calcium channel artifacts during in vivo pharmacological testing.
In the synthesis of seco-Duocarmycin anticancer analogs, the C5-O-substitution on the indole segment is a strict structural requirement for efficacy. Utilizing 5-hydroxyindole-2-carboxylic acid allows for the synthesis of 5-O-sulfonyl derivatives that exhibit cytotoxicity levels comparable to the benchmark drug doxorubicin against COLO 205 and A549 human cancer cell lines[1]. Analogs derived from the unsubstituted indole-2-carboxylic acid lack this critical functionalization site and fail to achieve this targeted potency.
| Evidence Dimension | Cytotoxic efficacy of synthesized analogs |
| Target Compound Data | Yields 5-O-sulfonyl analogs with doxorubicin-level cytotoxicity |
| Comparator Or Baseline | Indole-2-carboxylic acid (Cannot form C5-O-sulfonyl analogs) |
| Quantified Difference | Essential structural enabler for high-potency anticancer activity |
| Conditions | MTT assay against COLO 205, SK-MEL-2, A549, and JEG-3 cancer cell lines |
For oncology drug discovery, the 5-hydroxyl group is an absolute procurement requirement to synthesize active seco-Duocarmycin derivatives.
5-Hydroxyindole-2-carboxylic acid is the exact precursor required for developing 5-oxyindole-2-carboxylic acid amides, which serve as highly selective H3R inverse agonists for obesity and neurological research. Its dual handles allow for C5-etherification and C2-amidation, which are synthetically impossible with standard indole-2-carboxylic acid[1].
This compound is the necessary building block for the 'segment B' of seco-Duocarmycin analogs. The C5-hydroxyl group allows for the installation of specific sulfonyl substituents that drive doxorubicin-level cytotoxicity against human cancer cell lines, making it the required starting material over non-hydroxylated indoles [2].
Because the C2-carboxylic acid modification completely abolishes the L-type calcium channel (LTCC) stimulatory effects inherent to 5-hydroxyindole, this compound is the preferred starting scaffold when synthesizing libraries that will be tested in vivo, ensuring no baseline interference with gut motility or calcium signaling [3].
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